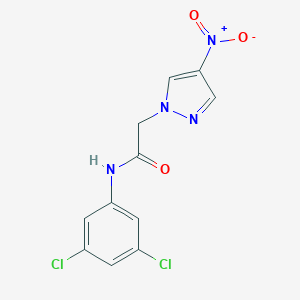![molecular formula C17H17BrN4O4S B213692 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B213692.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use as a therapeutic agent in various diseases.
作用机制
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide targets the BET proteins, specifically bromodomain 4 (BRD4), which is involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the binding of BRD4 to acetylated histones, this compound reduces the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of cytokine production. In autoimmune disorders, this compound has been shown to inhibit the activity of T cells, which are involved in the immune response.
实验室实验的优点和局限性
One advantage of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in lab experiments is its specificity for the BET proteins, specifically BRD4. This allows for a more targeted approach in studying the role of BRD4 in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration of this compound in preclinical and clinical settings.
未来方向
For 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide include further studies on its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, further studies are needed to determine the optimal dosage and administration of this compound in combination with other cancer therapies. In inflammation, further studies are needed to determine the long-term effects of this compound on cytokine production and immune response. In autoimmune disorders, further studies are needed to determine the optimal dosage and administration of this compound in combination with other immunosuppressive therapies.
合成方法
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1-formylpyrazole. The second step involves the reaction of 4-bromo-1-formylpyrazole with N-(4-(ethylsulfonyl)phenyl)acetamide to form 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide. The final step involves the reaction of 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide with thionyl chloride to form this compound.
科学研究应用
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In autoimmune disorders, this compound has been shown to inhibit the activity of T cells, which are involved in the immune response.
属性
分子式 |
C17H17BrN4O4S |
|---|---|
分子量 |
453.3 g/mol |
IUPAC 名称 |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17BrN4O4S/c1-2-20-27(24,25)15-6-3-13(4-7-15)21-17(23)16-8-5-14(26-16)11-22-10-12(18)9-19-22/h3-10,20H,2,11H2,1H3,(H,21,23) |
InChI 键 |
MWSIDKOKQZWTOB-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
规范 SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)

![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)

![N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)

![methyl 2-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate](/img/structure/B213632.png)